molecular formula C18H19NO2 B1357837 3-(Morpholinomethyl)benzophenone CAS No. 763863-61-2

3-(Morpholinomethyl)benzophenone

Cat. No. B1357837
M. Wt: 281.3 g/mol
InChI Key: IOSHIWJAYLGKFL-UHFFFAOYSA-N
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Description

“3-(Morpholinomethyl)benzophenone” is a type of benzophenone derivative . It is also known as “3-methyl-3’-morpholinomethyl benzophenone” with a CAS Number: 898765-01-0 and a molecular weight of 295.38 .

Scientific Research Applications

Skin Cell Protection and Repair

  • Rosmarinic Acid's Protective Effects : A study found that rosmarinic acid could significantly reduce or completely abolish the adverse effects of benzophenone-3 (BP-3) on human skin fibroblasts. This suggests its potential for protecting against BP-3-induced disturbances in skin cells, which is important for clinical implications (Galicka & Sutkowska-Skolimowska, 2021).

Antitumor Activity

  • Benzophenone Derivatives as Antitumor Agents : Research on novel benzophenone derivatives, including morpholino benzophenones, revealed potent cytotoxic activity against certain cancer cells in vitro and significant antitumor activity in vivo. This highlights the potential of these compounds in developing new cancer treatments (Kumazawa et al., 1997).

Neurotoxicity Studies

  • Developmental Neurotoxicity in Zebrafish : A study on benzophenone-3 (BP3) showed its neurotoxic effects on developing zebrafish embryos at environmentally relevant concentrations. The study found alterations in behavior and gene expression, suggesting potential neurotoxic risks associated with BP3 (Tao et al., 2020).

Photochemical Properties

  • Photoinduced Covalent Attachment : Benzophenone photophores, including BP, have been extensively used in various fields due to their unique photochemical properties. They are exploited in binding site mapping, proteome profiling, bioconjugation, and more, demonstrating their versatility in scientific research (Dormán et al., 2016).

Environmental Impact and Toxicity

  • Oxidation by Potassium Permanganate : A study focused on the chemical oxidation process of BP-3 by KMnO4, finding that this method significantly reduces acute and chronic toxicities, suggesting its effectiveness in environmental applications (Cao et al., 2021).

properties

IUPAC Name

[3-(morpholin-4-ylmethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(16-6-2-1-3-7-16)17-8-4-5-15(13-17)14-19-9-11-21-12-10-19/h1-8,13H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSHIWJAYLGKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607773
Record name {3-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Morpholinomethyl)benzophenone

CAS RN

763863-61-2
Record name {3-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Coombs, WJ Houlihan, J Nadelson… - Journal of Medicinal …, 1971 - ACS Publications
II moiety have been successfully applied toward the treatment of a variety of CNS disorders. 1 In an attempt to combine features ofboth of these units in one molecule we decided to …
Number of citations: 8 pubs.acs.org

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